molecular formula C21H37NO2 B601837 N-Ethyl Fingolimod CAS No. 1402793-28-5

N-Ethyl Fingolimod

Cat. No.: B601837
CAS No.: 1402793-28-5
M. Wt: 335.53
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Description

N-Ethyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating medication primarily used for the treatment of multiple sclerosis. Fingolimod, sold under the brand name Gilenya, is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains the core structure of Fingolimod but with an ethyl group substitution, potentially altering its pharmacological properties and applications.

Mechanism of Action

Target of Action

N-Ethyl Fingolimod primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the circulation of lymphocytes, a type of white blood cell that is part of the immune system .

Mode of Action

This compound, as an active metabolite, modulates S1PRs, leading to a variety of pharmacological effects . It was initially recognized for its ability to significantly reduce the number of T-cells in circulation and the central nervous system (CNS), thereby suppressing inflammation . This modulation of S1PRs by this compound effectively decreases neuronal autophagy through the mTOR/p70S6K pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels . It also activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and enhances BDNF expression .

Pharmacokinetics

This compound is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of this compound, together with its slow absorption, means that it has a flat concentration profile over time with once-daily dosing .

Result of Action

The modulation of the S1P signaling pathway by this compound results in overall improved functional recovery in different disease conditions . It has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Biochemical Analysis

Biochemical Properties

N-Ethyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit interactions between the N-lobe of cardiac troponin C (NcTnC) and the switch region of cardiac troponin I (cTnISP), which are crucial for cardiac muscle contraction . This inhibition is achieved via electrostatic repulsion between the positively charged tail of this compound and positively charged residues in cTnISP .

Cellular Effects

This compound exerts its neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . By modulating Sphingosine-1-Phosphate Receptor activity, a key regulator of immune cell trafficking and neuronal function, it also affects synaptic activity and strengthens memory formation .

Molecular Mechanism

The molecular mechanism of this compound involves its active metabolite, Fingolimod-phosphate, acting on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It has been shown to induce TCF-1 upregulation, which downregulates the pathogenic cytokines IFN-γ and GZMB by binding to their promoter/enhancer regions and mediating epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant effects over time. For instance, in a study on experimental post status epilepticus (SE) TLE mouse models, transient this compound treatment during epileptogenesis showed a substantial reduction of chronic seizure activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in an animal model of genetic absence epilepsy, this compound (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline .

Metabolic Pathways

This compound is involved in the sphingolipid signaling pathway. It exerts inhibitory effects on sphingolipid pathway enzymes, reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Transport and Distribution

This compound affects the distribution of lymphocytes. It has been shown to interrupt lymphocyte circulation in both humans and mice, leading to an increase in lymph nodes and a decrease in non-lymphoid tissue .

Subcellular Localization

Given its role in modulating Sphingosine-1-Phosphate Receptor activity, it is likely to be localized in areas where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl Fingolimod can be approached by modifying the synthetic route of Fingolimod. Starting from n-octylbenzene and 3-nitropropionic acid, a sequence of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation, can be applied

Industrial Production Methods: Industrial production of this compound would likely involve large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using scalable reagents and catalysts, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl Fingolimod undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Alkylation to introduce the ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include intermediates with modified functional groups, leading to the final this compound compound.

Scientific Research Applications

Comparison with Similar Compounds

    Fingolimod: The parent compound, used for multiple sclerosis treatment.

    Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulating properties.

    Ozanimod: A newer compound with a similar mechanism of action but different receptor subtype selectivity.

Uniqueness of N-Ethyl Fingolimod: this compound’s unique ethyl substitution may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, safety, or specific therapeutic applications .

Properties

CAS No.

1402793-28-5

Molecular Formula

C21H37NO2

Molecular Weight

335.53

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​(ethylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

Origin of Product

United States

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